2-Bromopentan-3-one

Description

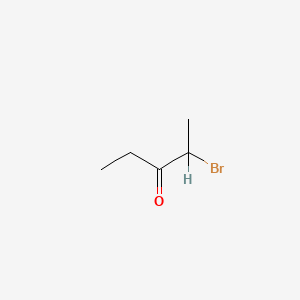

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromopentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDTYIUNUSPULX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337844 | |

| Record name | 2-bromopentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-52-1 | |

| Record name | 2-Bromo-3-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromopentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromopentan-3-one from 3-Pentanone

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 2-bromopentan-3-one from 3-pentanone, a key transformation in organic synthesis. The document details the underlying chemical principles, presents experimental protocols, and summarizes relevant quantitative data.

Introduction

The α-halogenation of ketones is a fundamental reaction in organic chemistry, providing versatile intermediates for further synthetic manipulations. The introduction of a bromine atom at the α-position to a carbonyl group, as in the synthesis of this compound from 3-pentanone, activates the molecule for a variety of subsequent reactions, including nucleophilic substitution and elimination. This makes α-bromoketones valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.

The synthesis of this compound from 3-pentanone proceeds via an enol or enolate intermediate. The regioselectivity of the bromination is a key consideration. Under acidic conditions, the reaction typically proceeds through the more substituted enol, leading to the thermodynamically favored product.

Reaction Mechanisms

The bromination of 3-pentanone can be achieved under either acidic or basic conditions, each proceeding through a distinct mechanistic pathway.

Acid-Catalyzed Bromination

In the presence of an acid catalyst, 3-pentanone undergoes tautomerization to its enol form. The enol, with its electron-rich double bond, then acts as a nucleophile, attacking a molecule of bromine. Subsequent deprotonation of the carbonyl oxygen yields the α-brominated product and regenerates the acid catalyst. For an unsymmetrical ketone like 3-pentanone, the bromination occurs preferentially at the more substituted α-carbon, as this proceeds through the more stable, more substituted enol intermediate.

chemical and physical properties of 2-bromopentan-3-one

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, reactivity, and synthetic methodologies related to 2-bromopentan-3-one. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound, an α-haloketone, is a versatile reagent in organic synthesis. Its chemical and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-3-pentanone, α-Bromodiethyl ketone, Ethyl α-bromoethyl ketone | [1] |

| CAS Number | 815-52-1 | [1][2] |

| Molecular Formula | C₅H₉BrO | [1][2][3][4] |

| Molecular Weight | 165.03 g/mol | [1][3] |

| Appearance | Not explicitly stated, but likely a liquid at room temperature | |

| Boiling Point | Data not available in searched sources | [5] |

| Melting Point | Data not available in searched sources | |

| Density | Data not available in searched sources | |

| Solubility | Soluble in organic solvents | [6] |

| InChI Key | VUDTYIUNUSPULX-UHFFFAOYSA-N | [1] |

| SMILES | CCC(=O)C(C)Br | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes available spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Features | Source |

| ¹³C NMR | Data available in spectral databases | [1] |

| Mass Spectrometry (GC-MS) | Data available in spectral databases | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum available | [1] |

Reactivity and Synthetic Applications

As an α-haloketone, this compound exhibits characteristic reactivity at two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom.[7][8] This dual reactivity makes it a valuable precursor in various organic transformations.

The inductive effect of the carbonyl group enhances the polarity of the carbon-bromine bond, making the α-carbon highly susceptible to nucleophilic attack.[7] Common reactions include nucleophilic substitution, where the bromide ion is displaced, and reactions involving the carbonyl group, such as reduction and addition of organometallic reagents.

This compound is utilized in the synthesis of more complex molecules, including β-unsaturated ketones and various heterocyclic compounds like thiazoles and pyrroles.[9] One notable application is in the Favorskii rearrangement, where treatment with a base leads to a ring contraction to form a carboxylic acid derivative.[9]

Below is a diagram illustrating the general reactivity of α-haloketones, which is applicable to this compound.

Synthesis of this compound

The synthesis of α-haloketones like this compound typically involves the direct halogenation of the corresponding ketone, in this case, 3-pentanone.[8] This reaction can be carried out under acidic or basic conditions to facilitate the formation of the enol or enolate, which then reacts with an electrophilic bromine source.

A general workflow for the synthesis of this compound is depicted in the following diagram.

References

- 1. 2-Bromo-3-pentanone | C5H9BrO | CID 545092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1pchem.com [1pchem.com]

- 5. 815-52-1|this compound|BLD Pharm [bldpharm.com]

- 6. aspirationsinstitute.com [aspirationsinstitute.com]

- 7. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Access to Aromatic α-Haloketones [mdpi.com]

- 9. α-Halo ketone - Wikipedia [en.wikipedia.org]

2-bromopentan-3-one CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromopentan-3-one, a versatile α-haloketone utilized as a key building block in organic synthesis. This document details its chemical identifiers, experimental protocols for its synthesis, and its chemical reactivity, presented in a format tailored for chemical research and development.

Core Identifiers and Properties

This compound is a halogenated ketone with the following key identifiers and properties, summarized for easy reference.

| Identifier | Value | Reference |

| CAS Number | 815-52-1 | [1][2] |

| Molecular Formula | C₅H₉BrO | [1][3] |

| Molecular Weight | 165.03 g/mol | [2][3] |

| IUPAC Name | This compound | |

| PubChem CID | 545092 | |

| InChI | InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3 | |

| InChIKey | VUDTYIUNUSPULX-UHFFFAOYSA-N | [4] |

| SMILES | CCC(=O)C(C)Br | [2] |

| Synonyms | 2-Bromo-3-pentanone, α-Bromodiethyl ketone |

Synthesis of this compound

The primary route for the synthesis of this compound is the α-bromination of its parent ketone, 3-pentanone. This reaction can be achieved under acidic conditions.

Experimental Protocol: Acid-Catalyzed α-Bromination

The following protocol is based on a method for the synthesis of α-bromo ketones using hydrobromic acid and hydrogen peroxide as the bromine source in situ.

Materials:

-

3-pentanone (0.5 mol, 43 g)

-

48% Hydrobromic acid (0.5 mol, 84.4 g)

-

30% Hydrogen peroxide solution (0.5 mol, 57 g)

-

Water (40 mL)

-

Four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and two dropping funnels.

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

To the four-necked flask, add 3-pentanone (43 g, 0.5 mol) and water (40 mL).

-

Charge one dropping funnel with 48% hydrobromic acid (84.4 g, 0.5 mol) and the second dropping funnel with 30% hydrogen peroxide (57 g, 0.5 mol).

-

While stirring the contents of the flask, add a few drops of hydrobromic acid, followed by a few drops of hydrogen peroxide. The formation of orange-red bromine should be observed.

-

Slowly heat the reaction mixture to 55-60°C.

-

Continue the dropwise addition of hydrobromic acid and hydrogen peroxide alternately. Ensure that the bromine color from the previous addition has mostly faded before adding the next batch of reagents. The reaction mixture should be maintained at an orange-yellow color.

-

After the complete addition of both reagents, continue to stir the reaction mixture for an additional 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture and separate the aqueous phase.

-

Wash the organic phase with water until it is neutral.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

The crude product can be purified by distillation to yield pure this compound.

Chemical Reactivity and Applications

As an α-haloketone, this compound is a reactive intermediate for various organic transformations. The presence of the bromine atom adjacent to the carbonyl group makes both the α-carbon and the carbonyl carbon electrophilic centers.

Key Reactions:

-

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction, allowing for the introduction of various functional groups at the α-position. The adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophilic attack.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, this compound can undergo a Favorskii rearrangement to form carboxylic acid derivatives.

-

Formation of Oxyallyl Cations: Treatment with a base can lead to the formation of a 2-oxyallyl cation intermediate, which can then participate in cycloaddition reactions, such as [4+3] cycloadditions with dienes, to form seven-membered rings.

-

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 2-bromopentan-3-ol.

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the acid-catalyzed α-bromination of 3-pentanone to produce this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Mechanism of Bromination of Pentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the bromination of pentan-3-one. The principles and methodologies discussed herein are broadly applicable to the halogenation of ketones, a fundamental transformation in organic synthesis and a key step in the preparation of various pharmaceutical intermediates. This document details the reaction under both acidic and basic conditions, explores the kinetics and stereochemical outcomes, and provides illustrative experimental protocols.

Introduction to α-Halogenation of Ketones

The reaction involving the substitution of a hydrogen atom on the α-carbon of an aldehyde or ketone with a halogen is a cornerstone of carbonyl chemistry.[1] This transformation is significant due to the synthetic versatility of the resulting α-halo ketones. For pentan-3-one, a symmetrical ketone, the α-carbons are equivalent, simplifying the regiochemical outcome of the reaction. The mechanism, however, is highly dependent on the pH of the reaction medium, leading to distinct products and reaction profiles under acidic and basic conditions.

Acid-Catalyzed Bromination of Pentan-3-one

Under acidic conditions, the bromination of pentan-3-one proceeds via an enol intermediate. The reaction is typically catalyzed by a strong acid, such as hydrobromic acid (HBr) or acetic acid.[2] A key characteristic of the acid-catalyzed process is that it generally leads to the selective monobromination of the ketone.[1]

The mechanism can be delineated into three main stages:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.

-

Enol Formation: A weak base, such as water or the conjugate base of the acid catalyst, removes a proton from the α-carbon, leading to the formation of an enol. This tautomerization is the rate-determining step of the overall reaction.

-

Nucleophilic Attack of the Enol on Bromine: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine. This is followed by the deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the α-bromo ketone.

The acid-catalyzed mechanism ensures that after the first bromination, the electron-withdrawing effect of the bromine atom deactivates the carbonyl group towards further protonation, thus making subsequent brominations slower and favoring the monosubstituted product.[1]

Caption: Acid-catalyzed bromination of pentan-3-one pathway.

Base-Catalyzed Bromination of Pentan-3-one

In the presence of a base, the bromination of pentan-3-one proceeds through an enolate intermediate. Unlike the acid-catalyzed reaction, the base-catalyzed process is challenging to control at the monobromination stage and often leads to polybrominated products.

The mechanism involves the following steps:

-

Enolate Formation: A base removes an α-proton from pentan-3-one to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack of the Enolate on Bromine: The enolate ion, a potent nucleophile, attacks a molecule of bromine to form the α-bromo ketone.

A crucial difference in the base-catalyzed mechanism is that the introduction of a bromine atom increases the acidity of the remaining α-protons due to the electron-withdrawing inductive effect of the halogen.[1] This makes the formation of a new enolate from the brominated ketone faster than the enolization of the starting material. Consequently, any newly formed 2-bromo-pentan-3-one is quickly converted to 2,2-dibromo-pentan-3-one, and so on, until all α-hydrogens are replaced.

Caption: Base-catalyzed bromination of pentan-3-one pathway.

Data Presentation: Kinetics of Ketone Bromination

Table 1: Illustrative Kinetic Data for the Acid-Catalyzed Bromination of Acetone

| Reactant | Order of Reaction | Effect on Rate |

| Acetone | 1 | Doubling the concentration doubles the rate. |

| H+ | 1 | Doubling the concentration doubles the rate. |

| Bromine | 0 | Changing the concentration has no effect on the rate. |

Note: This data is for acetone and serves as an illustrative example for the general kinetic behavior of ketone bromination under acidic conditions.

Stereochemistry

Since pentan-3-one is an achiral molecule, its monobromination leads to the formation of a new chiral center at the α-carbon, resulting in a racemic mixture of (R)- and (S)-2-bromo-pentan-3-one. This is because the intermediate enol is planar, and the attack by bromine can occur with equal probability from either face of the double bond.

Experimental Protocols

Illustrative Protocol for the Dibromination of Pentan-3-one

The following protocol is adapted from a literature procedure for the synthesis of 2,4-dibromo-3-pentanone and illustrates the general approach to the bromination of pentan-3-one.[3] Achieving selective monobromination would require careful control of stoichiometry and reaction conditions, likely using one equivalent of bromine and monitoring the reaction progress closely.

Materials:

-

Pentan-3-one

-

Bromine

-

Phosphorus tribromide

-

Dichloromethane

-

Sodium bisulfite solution (saturated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Acetone

-

Dry ice

Procedure:

-

A three-necked 250-mL flask is equipped with a stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

-

A solution of 45 g (0.52 mole) of 3-pentanone and 1 mL of phosphorus tribromide is prepared in the flask.[3]

-

The flask is cooled to between -10°C and 0°C using an acetone-dry ice bath.[3]

-

Bromine (160 g, 1.00 mole) is added rapidly with vigorous stirring, maintaining the temperature between -10°C and 0°C.[3] Note: For monobromination, one would theoretically use approximately 83 g (0.52 mole) of bromine.

-

The reaction evolves a significant amount of hydrogen bromide gas, and the addition rate should be controlled accordingly in an efficient fume hood.[3]

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 30 minutes) while maintaining the low temperature.

-

The reaction is quenched by pouring the mixture into a beaker containing ice water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bisulfite solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution, and finally with brine.[4]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]

-

The product can be purified by vacuum distillation.

Workflow for a Typical Bromination Experiment

Caption: General experimental workflow for the bromination of pentan-3-one.

Conclusion

The bromination of pentan-3-one is a versatile reaction with mechanisms that are fundamentally dictated by the pH of the reaction medium. Acidic conditions favor controlled monobromination via an enol intermediate, a process that is zero-order in bromine. In contrast, basic conditions promote rapid, often exhaustive, bromination through an enolate intermediate, where each successive bromination is faster than the last. The understanding and control of these distinct pathways are crucial for the strategic synthesis of α-bromo ketones, which are valuable precursors in the development of more complex molecules, including pharmaceuticals. Further research to quantify the specific rate and equilibrium constants for pentan-3-one would provide a more complete understanding of its reactivity.

References

In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bromo ketones are a class of organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. This unique structural feature imparts a high degree of reactivity, making them exceptionally versatile intermediates in organic synthesis and valuable scaffolds in medicinal chemistry. The electrophilic nature of the α-carbon, activated by both the adjacent carbonyl and the bromine leaving group, allows for a wide range of nucleophilic substitution reactions. This reactivity has been harnessed for the construction of complex molecular architectures and for the development of targeted covalent inhibitors of various enzymes. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of α-bromo ketones, with a particular focus on their role in drug discovery and development.

Synthesis of α-Bromo Ketones

The synthesis of α-bromo ketones can be broadly categorized into the direct α-bromination of ketones and other indirect methods. The choice of method often depends on the substrate, desired selectivity, and reaction scale.

Direct α-Bromination of Ketones

Direct α-bromination is the most common method for preparing α-bromo ketones. This reaction can be performed under acidic or basic conditions, each with its own mechanistic pathway and selectivity.

Acid-Catalyzed Bromination:

Under acidic conditions, the ketone is first protonated, which facilitates the formation of an enol intermediate. This enol then acts as a nucleophile and attacks molecular bromine. This method is generally regioselective for the more substituted α-carbon.

-

Reaction Mechanism:

-

Protonation of the carbonyl oxygen.

-

Tautomerization to the enol form (rate-determining step).

-

Nucleophilic attack of the enol on Br₂.

-

Deprotonation to yield the α-bromo ketone.

-

Base-Mediated Bromination:

In the presence of a base, an enolate is formed, which is a much stronger nucleophile than the enol. The enolate then reacts with bromine. This reaction is typically faster than the acid-catalyzed counterpart but can be prone to polybromination, especially with methyl ketones, leading to the haloform reaction.

-

Reaction Mechanism:

-

Deprotonation of the α-carbon to form an enolate.

-

Nucleophilic attack of the enolate on Br₂.

-

A variety of brominating agents and reaction conditions have been developed to improve the efficiency and selectivity of direct bromination.

Synthetic Protocols and Yields

Below is a summary of various synthetic methods for α-bromo ketones with corresponding reaction yields.

| Starting Material | Brominating Agent | Catalyst/Solvent | Product | Yield (%) | Reference |

| Acetophenone | Br₂ | Acetic Acid | α-Bromoacetophenone | 72 | [1] |

| Substituted Acetophenones | Pyridinium tribromide | Acetic Acid | Substituted α-Bromoacetophenones | 66-90 | [2] |

| Aromatic Ketones | Br₂ | None | Aromatic α-Bromoketones | Good to Excellent | [3] |

| Acetophenone | HBr/Br₂ | 1,4-Dioxane (Flow) | 2-Bromo-1-phenylethanone | 99 | [3] |

| 1-Arylethanones | H₂O₂-HBr (aq) | Dioxane | 2,2-Dibromo-1-arylethanones | up to 86 | [4] |

| Olefins | Bromide/Bromate | Aqueous | α-Bromoketones | Good | [5] |

Reactivity and Applications in Organic Synthesis

The primary mode of reactivity for α-bromo ketones is as electrophiles in nucleophilic substitution reactions (SN2). The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for their extensive use in the synthesis of various heterocyclic compounds and other functionalized molecules.

α-Bromo Ketones in Drug Discovery and Medicinal Chemistry

The electrophilic nature of α-bromo ketones makes them effective "warheads" for the design of targeted covalent inhibitors. These inhibitors form a permanent covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site of a target enzyme, leading to irreversible inhibition. This irreversible mode of action can offer advantages in terms of potency and duration of action.

Targeting Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive drug targets. The active site of PTPs contains a highly conserved and nucleophilic cysteine residue, which is susceptible to covalent modification by electrophiles like α-bromo ketones.

Several studies have explored haloacetyl-containing compounds, close analogs of α-bromo ketones, as covalent inhibitors of PTPs such as PTP1B and SHP1.[1]

Below is a table summarizing the kinetic parameters for the inhibition of PTP1B and SHP1 by α-haloacetyl-containing inhibitors.

| Inhibitor | Target | K_I (μM) | k_inact (min⁻¹) | Reference |

| α-bromoacetyl inhibitor (17) | SHP1 | 43 | 0.40 | [1] |

| α-chloroacetyl inhibitor (18) | SHP1 | - | - | [1] |

| α-bromoacetyl inhibitor (17) | PTP1B | - | - | [1] |

| α-chloroacetyl inhibitor (18) | PTP1B | 42 | 0.57 | [1] |

Note: The α-bromo derivative (17) was found to be 13-fold more potent than its α-chloro counterpart (18) against SHP1, highlighting the impact of the halogen on reactivity.[1]

Signaling Pathway Inhibition

Protein tyrosine phosphatases, such as PTP1B and SHP2, are critical negative regulators of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is essential for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. By irreversibly inhibiting PTPs, α-bromo ketone-containing molecules can modulate the phosphorylation state of key components in this pathway, thereby influencing cellular responses.

References

- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

reactivity and hazards of 2-bromopentan-3-one

An In-depth Technical Guide on the Reactivity and Hazards of 2-Bromopentan-3-one

Abstract

This compound (CAS No: 815-52-1) is an α-haloketone, a class of organic compounds recognized for their synthetic versatility.[1] The presence of two adjacent electrophilic centers—the carbonyl carbon and the α-carbon bearing the bromine atom—imparts a unique and powerful reactivity profile to the molecule, making it a valuable building block in organic synthesis.[2][3] This guide provides a comprehensive overview of the reactivity, hazards, and safe handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[4] While specific experimental data for properties like boiling point and density are not consistently reported, its fundamental chemical properties are well-documented.

| Property | Value | Source |

| CAS Number | 815-52-1 | [5] |

| Molecular Formula | C₅H₉BrO | [5] |

| Molecular Weight | 165.03 g/mol | [5] |

| IUPAC Name | This compound | [5] |

| Synonyms | α-Bromodiethyl ketone, Ethyl α-bromoethyl ketone | [5] |

| SMILES | CCC(=O)C(C)Br | [5] |

| InChIKey | VUDTYIUNUSPULX-UHFFFAOYSA-N | [5] |

Reactivity Profile

The reactivity of this compound is dominated by the electronic interplay between the carbonyl group and the adjacent bromine atom. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, rendering the α-carbon highly susceptible to nucleophilic attack.[2] This dual reactivity allows for a diverse range of chemical transformations.

Nucleophilic Substitution Reactions

The bromine atom is an excellent leaving group, facilitating SN2 reactions at the α-carbon. This allows for the introduction of a wide array of functional groups.

-

With Amines and Thiols: Strong, unhindered nucleophiles readily displace the bromide to form new carbon-nitrogen or carbon-sulfur bonds.[1]

-

Heterocycle Synthesis: α-haloketones are key precursors in the synthesis of various heterocyles, such as thiazoles (via reaction with thioamides) and pyrroles.[6]

Reactions at the Carbonyl Group

The electrophilic carbonyl carbon is a site for nucleophilic additions.

-

Reduction: The ketone can be reduced to a secondary alcohol (2-bromopentan-3-ol) using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

-

Organometallic Addition: Grignard reagents (R-MgX) add to the carbonyl carbon to form tertiary alcohols after an acidic workup.[1]

Formation of Reactive Intermediates

This compound is a valuable precursor for generating highly reactive intermediates for cycloaddition reactions.

-

Oxyallyl Cation Generation: In the presence of a base or via reductive methods, this compound can eliminate the bromide to form a 2-oxyallyl cation in situ.[1][7] This intermediate is a powerful component in [4+3] cycloaddition reactions with 1,3-dienes to construct seven-membered ring systems, a challenging synthetic step.[1][7]

Base-Mediated Reactions

The presence of both the carbonyl and bromo groups renders the α-hydrogen acidic. This property is exploited in reactions like the Favorskii rearrangement, where a base abstracts the acidic proton, leading to a cyclopropanone intermediate that subsequently rearranges.[6]

Caption: Key reaction pathways available for this compound.

Experimental Protocols

Detailed experimental procedures should be developed and optimized on a case-by-case basis. The following are representative methodologies based on established chemical principles for α-haloketones.

Representative Protocol: Synthesis via α-Bromination of Pentan-3-one

The most direct route to this compound is the acid-catalyzed bromination of its parent ketone.[3][8]

-

Reaction Setup: To a solution of pentan-3-one in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add a catalytic amount of a strong acid (e.g., HBr).

-

Bromination: Add a stoichiometric equivalent of elemental bromine (Br₂) dropwise to the solution at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

Workup: Once the reaction is complete, quench with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine.

-

Extraction: Dilute the mixture with water and extract the product into an organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by fractional distillation under reduced pressure.

Caption: A typical experimental workflow for synthesizing this compound.

Representative Protocol: Nucleophilic Substitution with an Amine

-

Reaction Setup: Dissolve this compound in a polar aprotic solvent such as acetonitrile or DMF.

-

Nucleophile Addition: Add a slight excess (1.1-1.5 equivalents) of the desired amine to the solution. If the amine salt is formed, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to neutralize the HBr byproduct.

-

Reaction: Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup and Purification: Dilute the reaction mixture with water and extract the product. The crude product can then be purified using column chromatography or distillation.

Hazard Analysis and Safe Handling

This compound is a hazardous chemical that requires strict safety protocols. The primary hazards are its flammability and irritant properties.[5]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5] |

Safe Handling and Storage

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.

-

Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[9]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Ground and bond containers when transferring material to prevent static discharge. Avoid breathing vapors and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

Emergency Procedures

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

-

Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors may form explosive mixtures with air.

Caption: Logical relationship between hazards and required precautions.

Conclusion

This compound is a highly reactive and synthetically useful α-haloketone. Its ability to undergo substitution at the α-carbon, addition at the carbonyl group, and participate in cycloadditions makes it a valuable tool for constructing complex molecular architectures. However, its utility is matched by its significant hazards, including flammability and its potential to cause skin, eye, and respiratory irritation. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is mandatory to ensure its safe handling and to mitigate risk in a research and development environment.

References

- 1. This compound | 815-52-1 | Benchchem [benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. 2-Bromo-3-pentanone | C5H9BrO | CID 545092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 7. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]

- 8. syntheticmap.com [syntheticmap.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. echemi.com [echemi.com]

- 11. 2-Bromopentane | C5H11Br | CID 7890 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility of 2-Bromopentan-3-one in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-bromopentan-3-one in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted solubility based on chemical principles, provides a detailed experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.

Core Principles of Solubility: this compound

This compound is a halogenated ketone. Its solubility is governed by the "like dissolves like" principle, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecule possesses a polar carbonyl group (C=O) and a polar carbon-bromine bond (C-Br), which contribute to its overall polarity. However, the pentyl hydrocarbon chain is non-polar. This amphipathic nature suggests that this compound will exhibit a range of solubilities in different organic solvents.

Predicted Qualitative Solubility of this compound

Based on its structure, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Miscible | The carbonyl group in acetone can interact favorably with the carbonyl group in this compound. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Ethyl Acetate | Soluble | The ester functionality of ethyl acetate provides a polar environment suitable for dissolving halogenated ketones. | |

| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen of this compound, and its alkyl chain has affinity for the pentyl group. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond contribute to solubility. | |

| Non-Polar | Hexane | Sparingly Soluble | The non-polar nature of hexane will primarily interact with the pentyl chain, but the polar functional groups of this compound will limit miscibility. |

| Toluene | Soluble | The aromatic ring of toluene can induce dipole interactions, and its overall non-polar character is compatible with the alkyl chain. | |

| Halogenated | Dichloromethane (DCM) | Miscible | As a halogenated solvent, DCM shares structural similarities and polarity with this compound, leading to high solubility. |

| Chloroform | Miscible | Similar to dichloromethane, chloroform is an excellent solvent for many organic compounds, including halogenated ketones. |

Experimental Protocol for Qualitative Solubility Determination

The following protocol provides a standardized method for determining the qualitative solubility of a compound like this compound in a given organic solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, acetone, hexane)

-

Small test tubes (13x100 mm)

-

Test tube rack

-

Vortex mixer

-

Pipettes or droppers

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

If this compound is a liquid, use a calibrated pipette to measure a specific volume (e.g., 0.1 mL).

-

If it is a solid, weigh approximately 10 mg of the compound.

-

-

Solvent Addition:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

-

Mixing:

-

Add the pre-measured this compound to the solvent in the test tube.

-

Gently swirl the test tube to initially mix the contents.

-

For thorough mixing, use a vortex mixer for 30 seconds.

-

-

Observation:

-

Visually inspect the solution against a well-lit background.

-

Soluble/Miscible: The solute completely dissolves, forming a clear, homogeneous solution with no visible particles or phase separation.

-

Sparingly Soluble: A small portion of the solute dissolves, but undissolved solid or a second liquid phase remains visible. The solution may appear cloudy.

-

Insoluble: The solute does not dissolve, and remains as a distinct solid or separate liquid layer.

-

-

Incremental Solvent Addition (for sparingly soluble or insoluble cases):

-

If the compound is not fully soluble, add another 1 mL of the solvent and vortex again.

-

Repeat this process up to a total of 3 mL of solvent.

-

Record the volume of solvent at which the compound completely dissolves, or note if it remains insoluble after the addition of 3 mL.

-

-

Data Recording:

-

Record the observations for each solvent in a laboratory notebook, noting the qualitative solubility (miscible, soluble, sparingly soluble, or insoluble).

-

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for the qualitative solubility assessment of an organic compound.

Caption: Workflow for qualitative solubility determination.

Methodological & Application

Application Note: Synthesis of 2-Methylbutanoic Acid via Favorskii Rearrangement of 2-Bromopentan-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Favorskii rearrangement is a base-catalyzed chemical reaction that converts α-halo ketones to carboxylic acid derivatives.[1][2][3][4] The reaction typically proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack by a base to yield the rearranged product.[1][2][3] This application note provides a detailed experimental protocol for the Favorskii rearrangement of 2-bromopentan-3-one to synthesize 2-methylbutanoic acid. This method is valuable in organic synthesis for carbon skeleton rearrangement and ring contraction in cyclic systems.[1][3]

Reaction Scheme

The overall reaction is as follows:

This compound reacts with a base (e.g., sodium hydroxide) to yield 2-methylbutanoic acid.

Experimental Protocol

This protocol details the necessary reagents, equipment, and steps for the synthesis of 2-methylbutanoic acid from this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| This compound | C₅H₉BrO | 165.03 | 1.65 g (10 mmol) |

| Sodium Hydroxide | NaOH | 40.00 | 1.60 g (40 mmol) |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL |

| Hydrochloric Acid (2M) | HCl | 36.46 | ~20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

| Deionized Water | H₂O | 18.02 | 100 mL |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of sodium hydroxide (1.60 g, 40 mmol) in 40 mL of water is prepared in a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. The solution is cooled in an ice bath.

-

Addition of Substrate: this compound (1.65 g, 10 mmol) is dissolved in 20 mL of diethyl ether and placed in the dropping funnel. This solution is added dropwise to the stirred sodium hydroxide solution over a period of 30 minutes.

-

Reaction: After the addition is complete, the reaction mixture is removed from the ice bath and allowed to warm to room temperature. The mixture is then heated to reflux for 2 hours.

-

Workup - Extraction: The reaction mixture is cooled to room temperature. The aqueous layer is separated and washed with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

-

Workup - Acidification: The aqueous layer is cooled in an ice bath and carefully acidified to a pH of approximately 2 with 2M hydrochloric acid.

-

Workup - Product Isolation: The acidified aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-methylbutanoic acid.

-

Purification (Optional): The crude product can be further purified by distillation if necessary.

Data Presentation

Table 1: Physical and Spectroscopic Data of Starting Material and Product.

| Compound | Structure | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

| This compound |  | 165.03 | Colorless to yellow liquid | 158-160 |

| 2-Methylbutanoic Acid |  | 102.13 | Colorless liquid | 176-177[5] |

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 2-methylbutanoic acid.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of the Favorskii rearrangement.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromopentan-3-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-bromopentan-3-one as a key starting material. The unique reactivity of this α-bromoketone makes it a versatile building block for the construction of important heterocyclic scaffolds relevant to medicinal chemistry and drug development.

Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives. The reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this protocol, this compound reacts with thiourea to yield 2-amino-4-ethyl-5-methylthiazole, a potentially bioactive molecule.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask, dissolve this compound and thiourea in ethanol.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data

| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 2-Amino-4-ethyl-5-methylthiazole | This compound, Thiourea | Ethanol | 4-6 h | Reflux | 85-95 |

Diagram of the Hantzsch Thiazole Synthesis Workflow:

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-ethyl-5-methylthiazole.

Synthesis of Polysubstituted Pyridines

Polysubstituted pyridines are a prevalent structural motif in pharmaceuticals. A versatile method for their synthesis involves a one-pot, three-component reaction of an α-bromoketone, an enamine (or its precursors like a β-ketoester), and an ammonium salt as the nitrogen source. This approach allows for the rapid assembly of complex pyridine cores.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Ammonium acetate (1.5 eq)

-

Ethanol (solvent)

Procedure:

-

To a solution of this compound and ethyl acetoacetate in ethanol, add ammonium acetate.

-

Heat the mixture to reflux and maintain for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product by column chromatography to obtain the polysubstituted pyridine.

Quantitative Data

| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Diethyl 2,4-dimethyl-5-ethylpyridine-3,5-dicarboxylate (representative) | This compound, Ethyl acetoacetate, Ammonium acetate | Ethanol | 8-12 h | Reflux | 70-85 |

Diagram of the Multicomponent Pyridine Synthesis Signaling Pathway:

Caption: Reaction pathway for the synthesis of polysubstituted pyridines.

Synthesis of Substituted Imidazoles

Imidazoles are another class of heterocyclic compounds with significant biological activity. They can be synthesized by the reaction of an α-haloketone with an amidine. This protocol outlines a general procedure for the synthesis of substituted imidazoles from this compound.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Benzamidine hydrochloride (1.1 eq)

-

Sodium bicarbonate (2.2 eq)

-

Dimethylformamide (DMF) (solvent)

Procedure:

-

In a round-bottom flask, combine this compound, benzamidine hydrochloride, and sodium bicarbonate in DMF.

-

Heat the reaction mixture at 100 °C for 3-5 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data

| Product | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 4-Ethyl-5-methyl-2-phenyl-1H-imidazole (representative) | This compound, Benzamidine | DMF | 3-5 h | 100 | 75-90 |

Diagram of the Imidazole Synthesis Logical Relationship:

Caption: Logical relationship of components in imidazole synthesis.

Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis and related methods provide a straightforward route to substituted pyrroles. By reacting an α-haloketone with a β-dicarbonyl compound and an amine, highly functionalized pyrroles can be obtained in a one-pot procedure.

Experimental Protocol

Materials:

-

This compound (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Aniline (1.1 eq)

-

Triethylamine (1.5 eq)

-

Toluene (solvent)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound, ethyl acetoacetate, and aniline in toluene.

-

Add triethylamine to the mixture.

-

Reflux the reaction for 12-18 hours, with azeotropic removal of water.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and wash it with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data

| Product | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Ethyl 4-ethyl-5-methyl-1-phenyl-1H-pyrrole-2-carboxylate (representative) | This compound, Ethyl acetoacetate, Aniline | Toluene | 12-18 h | Reflux | 60-75 |

Diagram of the Pyrrole Synthesis Experimental Workflow:

Caption: Experimental workflow for the synthesis of substituted pyrroles.

Application of 2-Bromopentan-3-one in Medicinal Chemistry: Synthesis of Bioactive Heterocycles

Introduction: 2-Bromopentan-3-one is an alpha-bromo ketone that serves as a valuable synthetic intermediate in medicinal chemistry. Its chemical structure, featuring a reactive bromine atom adjacent to a carbonyl group, makes it a versatile precursor for the construction of various heterocyclic scaffolds. These heterocyclic compounds, particularly thiazole and imidazole derivatives, are of significant interest in drug discovery due to their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant molecules.

Application 1: Synthesis of 2-Amino-4-ethyl-5-methylthiazole Derivatives as Potential Antimicrobial Agents

Thiazole rings are a common feature in many antimicrobial drugs. The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of substituted thiazoles. This reaction involves the condensation of an alpha-halo ketone, such as this compound, with a thioamide or a compound containing a thioamide functional group, like thiourea. The resulting 2-amino-4-ethyl-5-methylthiazole core can be further modified to generate a library of compounds for antimicrobial screening.

Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-ethyl-5-methylthiazole

Materials:

-

This compound (1 equivalent)

-

Thiourea (1.2 equivalents)

-

Ethanol

-

Sodium bicarbonate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol.

-

To this solution, add this compound (1 equivalent) dropwise while stirring at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Dry the product, 2-amino-4-ethyl-5-methylthiazole, under vacuum.

-

The crude product can be further purified by recrystallization from ethanol.

Data Presentation:

| Compound | Starting Material | Reagent | Solvent | Yield (%) |

| 2-Amino-4-ethyl-5-methylthiazole | This compound | Thiourea | Ethanol | 85-95 |

Biological Evaluation of Thiazole Derivatives

The synthesized thiazole derivatives can be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. A common method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Synthesized thiazole compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer (optional, for reading optical density)

-

Standard antimicrobial agents (positive controls)

-

DMSO (solvent for compounds)

Procedure:

-

Prepare a stock solution of the thiazole compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

-

Prepare an inoculum of the microbial strain at a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microbes in broth without compound) and a negative control (broth only). Also, include a standard antibiotic as a positive drug control.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 2-Amino-4-ethyl-5-methylthiazole | 16 | 32 | 64 |

| Derivative 1 | 8 | 16 | 32 |

| Derivative 2 | 4 | 8 | 16 |

| Ciprofloxacin (Control) | 1 | 0.5 | N/A |

| Fluconazole (Control) | N/A | N/A | 8 |

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Application 2: Synthesis of Substituted Imidazoles as Potential Anti-inflammatory Agents

Imidazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory effects. This compound can be used in the synthesis of lophine-type (2,4,5-trisubstituted) imidazoles through a multi-component reaction.

Experimental Protocol: Synthesis of a 2,4,5-Trisubstituted Imidazole

Materials:

-

This compound (1 equivalent)

-

Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)

-

Ammonium acetate (excess)

-

Glacial acetic acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 equivalent), this compound (1 equivalent), and a large excess of ammonium acetate.

-

Add glacial acetic acid to serve as the solvent and catalyst.

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The crude imidazole derivative will precipitate. Collect the solid by filtration.

-

Wash the solid with water to remove excess ammonium acetate and acetic acid.

-

Dry the product. Recrystallization from a suitable solvent like ethanol or methanol can be performed for further purification.

Data Presentation:

| Product | Aldehyde | α-Bromo Ketone | Yield (%) |

| 2-Phenyl-4-ethyl-5-methyl-1H-imidazole | Benzaldehyde | This compound | 70-80 |

Biological Evaluation: Inhibition of Cyclooxygenase (COX) Enzymes

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The synthesized imidazole derivatives can be tested for their ability to inhibit COX-1 and COX-2.

Experimental Protocol: COX Inhibition Assay

Materials:

-

Synthesized imidazole compounds

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

96-well plates

-

Plate reader

-

Standard COX inhibitors (e.g., indomethacin, celecoxib)

Procedure:

-

Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and the detection probe.

-

Pre-incubate the mixture to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction and measure the signal (color or fluorescence) using a plate reader. The signal is proportional to the amount of prostaglandin produced.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Data Presentation:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Imidazole Derivative 1 | 15.2 | 1.8 | 8.4 |

| Imidazole Derivative 2 | 25.5 | 0.9 | 28.3 |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

| Celecoxib (Control) | 15 | 0.05 | 300 |

Note: The data presented in the table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Caption: Synthesis of a trisubstituted imidazole.

Caption: Inhibition of the prostaglandin synthesis pathway.

Application Notes and Protocols for the Detection of 2-Bromopentan-3-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical detection of 2-bromopentan-3-one, a halogenated ketone of interest in synthetic chemistry and drug development. The following methods cover chromatographic and spectroscopic techniques for the identification and quantification of this compound.

Introduction

This compound (C₅H₉BrO) is an α-haloketone, a class of compounds known for their utility as synthetic intermediates. The presence of a bromine atom adjacent to the carbonyl group imparts unique reactivity, making these compounds valuable in various chemical transformations. Accurate and reliable analytical methods are crucial for monitoring its presence in reaction mixtures, assessing purity, and conducting metabolic or stability studies. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques

A summary of the primary analytical techniques for the detection of this compound is presented below.

| Technique | Principle | Primary Use | Sample Preparation |

| GC-MS | Separation by boiling point and polarity, followed by mass-based identification. | Identification and Quantification | Direct injection of diluted sample in a volatile solvent. |

| HPLC-UV | Separation by polarity using a liquid mobile phase, with detection by UV absorbance. | Quantification | Derivatization with 2,4-dinitrophenylhydrazine (DNPH) for enhanced UV detection. |

| NMR | Provides structural information based on the magnetic properties of atomic nuclei. | Structural Confirmation and Purity Assessment | Dissolution in a deuterated solvent. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Given the likely volatility of this compound, direct analysis without derivatization is the preferred method.

Experimental Protocol

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Prepare a stock solution of approximately 1 mg/mL.

-

Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

If the sample matrix is complex (e.g., biological fluids, environmental samples), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.

-

Transfer the final solutions to 2 mL glass autosampler vials for analysis.

Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Mass Spectrometer | Agilent 5977B GC/MSD or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-300 |

Data Presentation

| Analyte | Retention Time (min) | Key Mass Fragments (m/z) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound | To be determined | Expected fragments: 164/166 (M+), 135/137, 107, 57, 29 | To be determined | To be determined |

Note: The retention time and mass fragments are predictive and need to be confirmed by running a standard. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in characteristic M+ and M+2 peaks for bromine-containing fragments.

Experimental Workflow

High-Performance Liquid Chromatography (HPLC-UV)

For non-volatile samples or when GC is not available, HPLC is a suitable alternative. Ketones often have poor chromophores, leading to low sensitivity with UV detection. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a hydrazone derivative that strongly absorbs UV light, significantly improving detection limits.

Experimental Protocol

Derivatization:

-

Prepare a stock solution of the sample in acetonitrile.

-

To 1 mL of the sample solution, add 1 mL of a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

-

Vortex the mixture and allow it to react at room temperature for 1 hour.

-

The resulting solution containing the this compound-DNPH derivative is then ready for HPLC analysis.

Instrumentation and Conditions:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile:Water (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 360 nm |

Data Presentation

| Analyte | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) |

| This compound-DNPH | To be determined | To be determined | To be determined |

Note: Retention time and detection limits need to be experimentally determined.

Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be used for the complete characterization of this compound.

Experimental Protocol

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

| Parameter | Condition |

| Spectrometer | Bruker Avance III 400 MHz or equivalent |

| Nuclei | ¹H and ¹³C |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| ¹H NMR Parameters | 16 scans, 30° pulse, 2s relaxation delay |

| ¹³C NMR Parameters | 1024 scans, 30° pulse, 2s relaxation delay |

Data Presentation (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 4.4-4.6 (q, 1H): CH group adjacent to bromine and carbonyl.

-

δ 2.6-2.8 (q, 2H): CH₂ group of the ethyl moiety.

-

δ 1.7-1.9 (d, 3H): CH₃ group adjacent to the CHBr.

-

δ 1.0-1.2 (t, 3H): CH₃ group of the ethyl moiety.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 200-210: Carbonyl carbon (C=O).

-

δ 45-55: CH-Br carbon.

-

δ 30-40: CH₂ carbon.

-

δ 15-25: CH₃ carbon adjacent to CHBr.

-

δ 5-15: CH₃ carbon of the ethyl group.

Logical Relationship Diagram

Application Note: High-Purity Isolation of 2-Bromopentan-3-one via Flash Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromopentan-3-one is a valuable intermediate in organic synthesis, often used in the construction of more complex molecular architectures. As an α-bromo ketone, it is reactive and susceptible to degradation, and its synthesis can yield impurities such as the starting material (pentan-3-one) and over-brominated byproducts (e.g., 2,2-dibromopentan-3-one). Therefore, a robust purification method is critical to obtaining high-purity material for subsequent reactions. This application note details a protocol for the purification of this compound using silica gel flash column chromatography, a widely adopted technique for the efficient separation of small organic molecules.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] In this normal-phase application, silica gel, a polar adsorbent, serves as the stationary phase. A non-polar mobile phase (eluent), typically a mixture of hexane and ethyl acetate, is used to carry the sample through the column. Compounds with higher polarity will have a stronger affinity for the polar silica gel and will thus elute more slowly. Less polar compounds will spend more time in the mobile phase and elute more quickly.[2] The polarity of α-bromo ketones is primarily influenced by the carbonyl group, with the bromine atom having a smaller effect. The expected elution order from least polar to most polar is: pentan-3-one (starting material), this compound (product), and 2,2-dibromopentan-3-one (byproduct).

Experimental Protocol

This protocol provides a comprehensive procedure for the purification of this compound.

1. Materials and Equipment

-

Chemicals:

-

Crude this compound

-

Silica gel (230-400 mesh for flash chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (for sample loading)

-

Potassium permanganate stain or p-anisaldehyde stain (for TLC visualization)

-

-

Equipment:

-

Glass chromatography column

-

TLC plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Capillary tubes for spotting

-

Collection tubes/flasks

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

2. Thin-Layer Chromatography (TLC) Analysis for Solvent System Optimization

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to achieve good separation between the desired product and any impurities, with the product having an Rf value between 0.2 and 0.4.

-

Prepare several eluent mixtures of hexane and ethyl acetate with varying ratios (e.g., 95:5, 90:10, 85:15).

-

Dissolve a small amount of the crude reaction mixture in a minimal volume of a volatile solvent like dichloromethane.

-

Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plates in separate chambers, each containing one of the prepared eluent mixtures.

-

After the solvent front has reached near the top of the plate, remove the plate and mark the solvent front.

-

Visualize the spots under a UV lamp and/or by staining.

-

Calculate the Rf value for each spot in each solvent system. Select the solvent system that provides the best separation and an Rf of ~0.3 for the product spot. A starting point of 90:10 hexane:ethyl acetate is recommended.

3. Column Preparation (Slurry Method)

-

Securely clamp a glass chromatography column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

-

Add a thin layer of sand (approx. 1 cm) on top of the cotton plug.

-

In a separate beaker, prepare a slurry of silica gel in the chosen eluent (e.g., 90:10 hexane:ethyl acetate). Use approximately 30-50 g of silica gel for every 1 g of crude material.

-

Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

-

Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel.

-

Once the silica has settled, add a final layer of sand (approx. 1 cm) to the top of the silica bed to prevent disturbance during sample and eluent addition.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading

-

Dissolve the crude this compound (e.g., 1 g) in a minimal amount of dichloromethane (1-2 mL).

-

Carefully apply the sample solution evenly to the top of the silica gel bed using a pipette.

-

Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is again at the top of the sand.

-

Carefully add a small amount of the eluent to wash the sides of the column and ensure all the sample is on the silica bed. Drain to the top of the sand.

5. Elution and Fraction Collection

-

Carefully fill the column with the chosen eluent.

-

Begin eluting the column by opening the stopcock, collecting the eluent in fractions (e.g., 10-20 mL per fraction in test tubes). Apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate.

-

Monitor the separation by collecting fractions and analyzing them by TLC. Spot every few fractions on a TLC plate to track the elution of the compounds.

6. Product Isolation

-

Once the TLC analysis indicates which fractions contain the pure this compound, combine these fractions.

-

Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

-

Confirm the purity of the final product by analytical techniques such as NMR, GC-MS, or HPLC.

Data Presentation

The following table summarizes the expected chromatographic data for the purification of this compound. These values are illustrative and may vary based on specific experimental conditions.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | 90:10 Hexane:Ethyl Acetate (v/v) |

| Compound | Expected Rf Value |

| Pentan-3-one | ~0.45 |

| This compound | ~0.30 |

| 2,2-Dibromopentan-3-one | ~0.20 |

| Column Loading | ~1 g crude material per 40 g silica gel |

| Purity (Post-Column) | >95% (as determined by GC or NMR) |